2-Benzimidazolinone, 1-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzimidazolinone, 1-propionyl- is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzimidazolinone, a bicyclic urea compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Benzimidazolinone, 1-propionyl- typically involves the reaction of o-phenylenediamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a copper catalyst, to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture and subsequent purification steps to isolate the compound.
Industrial Production Methods
Industrial production of 2-Benzimidazolinone, 1-propionyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.
Chemical Reactions Analysis
Types of Reactions
2-Benzimidazolinone, 1-propionyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-Benzimidazolinone, 1-propionyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzimidazolinone, 1-propionyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Benzimidazolinone: The parent compound with similar structural features.
1,3-Dihydro-2H-benzimidazol-2-one: Another derivative with different functional groups.
2-Hydroxybenzimidazole: A tautomeric form of benzimidazolinone.
Uniqueness
2-Benzimidazolinone, 1-propionyl- is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-propanoyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) |
InChI Key |
FLGFXKJXCJELJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.